N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide
CAS No.: 58479-91-7
Cat. No.: VC11021141
Molecular Formula: C13H17IN2O
Molecular Weight: 344.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58479-91-7 |
|---|---|
| Molecular Formula | C13H17IN2O |
| Molecular Weight | 344.19 g/mol |
| IUPAC Name | N-(3-iodophenyl)-2-piperidin-1-ylacetamide |
| Standard InChI | InChI=1S/C13H17IN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |
| Standard InChI Key | POANHIHDLGVYST-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I |
| Canonical SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
N-(3-Iodophenyl)-2-(piperidin-1-yl)acetamide consists of three key components:
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Piperidine ring: A six-membered amine ring contributing to lipophilicity and potential central nervous system (CNS) activity.
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Acetamide backbone: Provides hydrogen-bonding capability, enhancing solubility and target binding.
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3-Iodophenyl group: Introduces halogenated aromaticity, enabling potential radiolabeling applications .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.19 g/mol |
| IUPAC Name | N-(3-iodophenyl)-2-piperidin-1-ylacetamide |
| SMILES | C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I |
Experimental data on melting point, boiling point, and solubility remain unreported, though computational models predict moderate lipophilicity () due to the iodine and piperidine groups.
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are unavailable, analogous piperidine-acetamide derivatives exhibit characteristic signals:
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-NMR: Piperidine protons resonate at ppm, while the acetamide NH appears as a broad singlet near ppm.
Synthetic Approaches
General Methodology
The synthesis of N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide likely involves a two-step process:
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Formation of 2-(piperidin-1-yl)acetic acid: Piperidine reacts with chloroacetic acid under basic conditions to yield the intermediate.
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Amide coupling: Condensation of 2-(piperidin-1-yl)acetic acid with 3-iodoaniline using coupling agents like -dicyclohexylcarbodiimide (DCC) or -ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
A representative reaction scheme is:
Optimization Challenges
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Iodine stability: The 3-iodophenyl group may undergo dehalogenation under harsh conditions, necessitating mild reaction temperatures (<80°C).
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Purification: Column chromatography on silica gel or aluminum oxide is recommended to isolate the product .
Future Research Directions
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